molecular formula C17H18N4OS2 B12451908 N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide

N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide

Cat. No.: B12451908
M. Wt: 358.5 g/mol
InChI Key: XRMOMMFKMUNAOA-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide is a complex organic compound with the molecular formula C17H18N4OS2. This compound is characterized by the presence of a benzylamino group, a thiazole ring, and a propanamide moiety. It has a significant role in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with benzyl chloride to form 2-(benzylamino)thiazole. This intermediate is then subjected to further reactions to introduce the propanamide group and the methyl substitution on the thiazole ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[5-[2-(benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C17H18N4OS2/c1-3-14(22)21-17-19-11(2)15(24-17)13-10-23-16(20-13)18-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,21,22)

InChI Key

XRMOMMFKMUNAOA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3)C

Origin of Product

United States

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